2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Description
Significance of Aryl-Substituted α-Bromo Ketones as Synthetic Intermediates
The utility of aryl-substituted α-bromo ketones stems from their ability to undergo nucleophilic substitution at the α-carbon and reactions at the carbonyl group. This dual reactivity makes them key building blocks in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and natural products. The bromine atom serves as a good leaving group, facilitating the introduction of various functional groups through reactions with a wide range of nucleophiles. Furthermore, the ketone moiety can be manipulated to form alcohols, alkenes, and other functionalities. The substitution pattern on the aromatic ring can significantly influence the reactivity of the molecule, allowing for fine-tuning of its chemical properties.
Overview of Dihaloacetophenones in Complex Molecule Construction
Dihaloacetophenones, such as 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, are particularly valuable in the construction of complex molecules. The two halogen atoms, one on the aromatic ring and one on the acetyl side-chain, offer orthogonal reactivity. This allows for selective transformations at one position while leaving the other intact for subsequent reactions. For instance, the α-bromo group is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This differential reactivity is a powerful tool for the strategic assembly of intricate molecular frameworks from a relatively simple starting material.
Historical Context of Brominated Acetophenones in Synthetic Chemistry
The study of brominated acetophenones has a long history in organic chemistry, dating back to early investigations into the reactivity of carbonyl compounds. The α-bromination of acetophenone (B1666503) and its derivatives is a classic transformation that has been extensively studied and optimized over the years. shodhsagar.com Initially, molecular bromine was the reagent of choice for this reaction. zenodo.org Over time, milder and more selective brominating agents, such as N-bromosuccinimide (NBS), have been developed to improve reaction efficiency and reduce the formation of byproducts. shodhsagar.com These advancements have solidified the role of brominated acetophenones as indispensable intermediates in the synthetic chemist's toolbox, enabling the synthesis of a vast array of organic molecules. The acid-catalyzed halogenation of ketones proceeds through the formation of an enol intermediate, which then reacts with the halogen. libretexts.org
Chemical and Physical Properties
While specific experimental data for this compound is not widely available, its properties can be inferred from closely related structures. The table below provides a summary of key identifiers and computed properties for analogous compounds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H8Br2O |
| Molecular Weight | 291.97 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(=O)CBr |
| InChI Key | Inferred from similar structures |
Research Findings
Detailed research findings on this compound are limited in the public domain. However, the reactivity of this compound can be predicted based on the extensive literature on aryl-substituted α-bromo ketones. It is expected to readily undergo nucleophilic substitution reactions at the α-position with a variety of nucleophiles including amines, thiols, and carbanions. The aryl bromide moiety would be amenable to a range of palladium-catalyzed cross-coupling reactions, providing a handle for the introduction of aryl, vinyl, or alkyl groups.
The table below summarizes the expected reactivity based on the functional groups present in the molecule.
| Functional Group | Expected Reactions |
| α-Bromo Ketone | Nucleophilic substitution (SN2), Favorskii rearrangement, formation of α,β-unsaturated ketones via elimination |
| Aryl Bromide | Suzuki coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, Grignard reagent formation |
| Ketone | Reduction to alcohol, Wittig reaction, aldol (B89426) condensation, Grignard addition |
| Methyl Group | Potential for oxidation or halogenation under specific conditions |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOPPKYQLTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigating Chemical Reactivity and Transformation Pathways
Reactivity of the α-Bromo Ketone Moiety
Rearrangement Reactions Involving the α-Bromo Ketone Group
The α-bromo ketone functionality is a classic precursor for various molecular rearrangements, most notably the Favorskii rearrangement. wikipedia.org This reaction typically occurs when an α-halo ketone with at least one α-hydrogen is treated with a base, such as a hydroxide (B78521) or alkoxide. nrochemistry.comchemistry-reaction.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative, often with a rearranged carbon skeleton. chemistry-reaction.compurechemistry.org
The mechanism is initiated by the abstraction of an acidic α-proton (on the carbon bearing the methyl group of the ethanone (B97240) moiety) by a base, forming an enolate. wikipedia.org This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion and forming a strained cyclopropanone intermediate. wikipedia.orgchemistry-reaction.com The subsequent attack of a nucleophile (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. chemistry-reaction.com This ring-opening occurs in a manner that forms the more stable carbanion, which is then protonated to give the final rearranged product. wikipedia.org
For 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, treatment with a base like sodium hydroxide would be expected to yield (3-bromo-5-methylphenyl)acetic acid. If an alkoxide base (e.g., sodium methoxide) is used, the corresponding ester, methyl (3-bromo-5-methylphenyl)acetate, would be formed. wikipedia.org
Reactivity of the Aryl Bromide Moiety
The aryl bromide portion of the molecule serves as a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis. eie.grrsc.org These cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. rsc.org The reactivity of the aryl bromide allows for the selective introduction of various substituents onto the aromatic ring without disturbing the α-bromo ketone group, provided that appropriate reaction conditions are chosen.
Transition metal-catalyzed cross-coupling reactions have become indispensable in synthetic chemistry for their efficiency and functional group tolerance. nih.gov For substrates like this compound, palladium-catalyzed reactions are particularly relevant, allowing the aryl bromide to couple with a wide array of partners. eie.gr
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com
The aryl bromide in this compound can be coupled with various aryl or vinyl boronic acids. For instance, reacting it with phenylboronic acid would yield 2-bromo-1-(3-methyl-5-phenylphenyl)ethanone. The presence of the ketone functional group is generally tolerated in Suzuki-Miyaura reactions. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80°C, 12h | 95% | rsc.org |
| 3-Bromopyridine | 3-Thienyl DABO boronate | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | None (base-free) | DMF | 80°C | 73% | acs.org |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₃PO₄ | H₂O | 130°C, 17h | 94% | rsc.org |
| Methyl 4-bromobenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux, 6h | 92% | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong, non-nucleophilic base. libretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org
Applying this reaction to this compound would involve coupling the aryl bromide with a primary or secondary amine. For example, reaction with aniline (B41778) would produce 2-bromo-1-(3-methyl-5-(phenylamino)phenyl)ethanone. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and depends on the specific amine used. nih.gov
Table 2: Exemplary Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 110°C, 24h | 98% | nih.gov |
| Bromobenzene | Carbazole | Pd(OAc)₂ / TrixiePhos | t-BuOLi | Toluene | 110°C, 24h | 85% | nih.gov |
| 4-Bromo-tert-butylbenzene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80°C, 3h | 98% | wikipedia.org |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100°C, 20h | 91% | wikipedia.org |
Other prominent palladium-catalyzed reactions can further diversify the molecular structure:
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Coupling this compound with an alkyne such as phenylacetylene (B144264) would yield 2-bromo-1-(3-methyl-5-(phenylethynyl)phenyl)ethanone. The reaction is typically carried out under mild conditions. wikipedia.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, reacting the target molecule with styrene (B11656) in the presence of a palladium catalyst and a base would produce 2-bromo-1-(3-methyl-5-styrylphenyl)ethanone. rsc.org The reaction generally exhibits high stereoselectivity for the E-isomer. organic-chemistry.org
Stille Coupling: This reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A wide variety of organostannanes can be used, allowing for the introduction of aryl, vinyl, or alkyl groups. researchgate.netnih.gov The reaction is known for its tolerance of many functional groups, including ketones. acs.org Coupling with tributyl(phenyl)stannane would provide another route to 2-bromo-1-(3-methyl-5-phenylphenyl)ethanone.
Table 3: Comparison of Conditions for Sonogashira, Heck, and Stille Couplings with Aryl Bromides
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base/Additive | Solvent | General Conditions | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF | Room Temp. to 100°C | wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Pd(OAc)₂ or PdCl₂ + Phosphine Ligand | Inorganic (K₂CO₃) or Organic (Et₃N) | DMF, NMP, Acetonitrile (B52724) | 80°C to 140°C | wikipedia.orgnih.gov |
| Stille | Organostannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Often none needed; sometimes LiCl | THF, Toluene, DMF | 50°C to 100°C | wikipedia.orgacs.org |
The aryl bromide can be converted into highly reactive organometallic reagents, which are potent nucleophiles and bases. orgosolver.com
Grignard Reagents: The reaction of an aryl halide with magnesium metal in an ether solvent (like diethyl ether or THF) yields an organomagnesium halide, known as a Grignard reagent. byjus.com For this compound, this would form 3-(2-bromoacetyl)-5-methylphenylmagnesium bromide. However, a significant challenge in this synthesis is the high reactivity of the Grignard reagent itself. As a strong nucleophile, it could readily attack the electrophilic carbonyl carbon of another molecule, leading to side products. Therefore, protecting the ketone group or using specific conditions like halogen-magnesium exchange may be necessary to achieve a clean transformation. wikipedia.org
Organolithium Compounds: Aryllithium reagents can be prepared from aryl bromides via lithium-halogen exchange, typically by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 °C). wikipedia.orgsaylor.org This method is often faster and more chemoselective than direct reaction with lithium metal. wikipedia.org Similar to the Grignard reagent, the resulting 3-(2-bromoacetyl)-5-methylphenyllithium would be highly reactive. The low temperatures used for lithium-halogen exchange can help suppress unwanted side reactions, but the nucleophilic character of the aryllithium poses a challenge for the stability of the ketone group within the same molecule. wits.ac.za
Table of Compounds
| Compound Name |
|---|
| This compound |
| (3-bromo-5-methylphenyl)acetic acid |
| Methyl (3-bromo-5-methylphenyl)acetate |
| Phenylboronic acid |
| 2-bromo-1-(3-methyl-5-phenylphenyl)ethanone |
| 4-Bromoacetophenone |
| 3-Bromopyridine |
| 3-Thienyl DABO boronate |
| 1-Bromo-4-nitrobenzene |
| Methyl 4-bromobenzoate |
| 4-Methylphenylboronic acid |
| Aniline |
| 2-bromo-1-(3-methyl-5-(phenylamino)phenyl)ethanone |
| Bromobenzene |
| Diphenylamine |
| Carbazole |
| 4-Bromo-tert-butylbenzene |
| Morpholine |
| 1-Bromo-3,5-dimethylbenzene |
| Phenylacetylene |
| 2-bromo-1-(3-methyl-5-(phenylethynyl)phenyl)ethanone |
| Styrene |
| 2-bromo-1-(3-methyl-5-styrylphenyl)ethanone |
| Tributyl(phenyl)stannane |
| 3-(2-bromoacetyl)-5-methylphenylmagnesium bromide |
| n-butyllithium |
| tert-butyllithium |
| 3-(2-bromoacetyl)-5-methylphenyllithium |
| Palladium(II) acetate |
| Triphenylphosphine |
| Potassium carbonate |
| Toluene |
| Palladium(II) dibenzylideneacetone |
| Tri-tert-butylphosphine tetrafluoroborate |
| Dimethylformamide |
| Sodium carbonate |
| 1,2-Dimethoxyethane |
| Palladium(0) tetrakis(triphenylphosphine) |
| Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos |
| Sodium tert-butoxide |
| TrixiePhos |
| Lithium tert-butoxide |
| BINAP |
| Palladium(II) chloride |
| Copper(I) iodide |
| Triethylamine |
| Diisopropylamine |
| Tetrahydrofuran |
| N-Methyl-2-pyrrolidone |
| Lithium chloride |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is distinct from electrophilic aromatic substitution and typically requires an activated aromatic system.
Activation by Electron-Withdrawing Groups and Mechanistic Pathways
For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, which facilitates the attack by a nucleophile. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The bromoacetyl group (-C(O)CH₂Br) on the phenyl ring of this compound acts as a moderate electron-withdrawing group through its carbonyl functionality.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom on the phenyl ring), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions relative to the point of attack. The presence of an electron-withdrawing group, such as the bromoacetyl group, at the meta position provides some, albeit less effective, stabilization of this intermediate compared to an ortho or para substituent.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion).
In the case of this compound, the bromoacetyl group is meta to the ring's bromine atom. This meta-positioning is not ideal for activating the ring towards a classical SNAr reaction, as it does not allow for direct resonance delocalization of the negative charge of the Meisenheimer complex onto the carbonyl oxygen. Consequently, forcing conditions, such as high temperatures, strong nucleophiles, or specialized catalysts, would likely be required to facilitate such a substitution on the phenyl ring. A comprehensive search of scientific literature did not yield specific examples of SNAr reactions being performed on this compound.
Chemoselective Transformations Addressing Both Bromine Centers
The molecule this compound possesses two distinct bromine atoms: an aliphatic bromine in the α-position to the carbonyl group (part of the bromoacetyl moiety) and an aromatic bromine attached directly to the phenyl ring. These two centers have significantly different reactivities, which theoretically allows for chemoselective transformations.
Aliphatic Bromine: The bromine atom on the acetyl chain is part of an α-haloketone. This position is highly reactive towards nucleophilic substitution (typically via an SN2 mechanism) because the adjacent carbonyl group polarizes the C-Br bond and can stabilize the transition state. It is also susceptible to elimination reactions in the presence of a base.
Aromatic Bromine: The bromine atom on the phenyl ring is significantly less reactive towards simple nucleophilic substitution due to the high energy required to break the C(sp²)-Br bond and the electron-rich nature of the aromatic ring. Its substitution typically requires conditions suitable for SNAr (as discussed above) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
This difference in reactivity should allow for selective reaction at the aliphatic bromine under mild conditions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) while leaving the aromatic bromine untouched. Subsequent reaction at the aromatic bromine would then require more forcing conditions or a change in reaction type, such as a palladium-catalyzed cross-coupling. However, specific studies detailing chemoselective strategies for this particular compound are not documented in the searched literature.
Derivatization Strategies for Complex Molecular Architectures
The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. The two bromine atoms can be functionalized sequentially or, in some cases, simultaneously to construct diverse molecular scaffolds.
One common strategy involving α-bromoketones is the Hantzsch thiazole (B1198619) synthesis, where the α-bromoketone is reacted with a thiourea (B124793) or thioamide to form a thiazole ring. In this scenario, the aliphatic bromine would react to form the heterocyclic core, leaving the aromatic bromine available for further functionalization, for instance, through metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.
Another approach would be to first perform a substitution on the aliphatic bromine and then utilize the aromatic bromine for ring formation or linkage to another molecular fragment. For example, a nucleophile containing a boronic acid or ester could be substituted at the aliphatic position, followed by an intramolecular Suzuki coupling to form a cyclic ketone.
Despite these theoretical possibilities, a review of available chemical literature and databases did not provide specific, published examples of derivatization strategies originating from this compound to create complex molecular architectures.
Mechanistic Elucidation and Kinetic Studies
Detailed Reaction Mechanisms for Synthesis and Transformations
The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically involves the α-bromination of the parent ketone, 1-(3-bromo-5-methylphenyl)ethanone (B58197). This reaction proceeds via an acid-catalyzed mechanism. mdpi.com Initially, the carbonyl oxygen is protonated by an acid catalyst, which enhances the acidity of the α-protons. mdpi.com Subsequently, a base (which can be the solvent or the conjugate base of the acid) abstracts an α-proton to form an enol intermediate. This enol then acts as a nucleophile, attacking a bromine molecule (Br₂) to yield the α-brominated product and regenerating the acid catalyst. mdpi.com
Transformations of this compound often involve nucleophilic substitution at the α-carbon. Due to the presence of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state, this compound is susceptible to SN2 reactions. nih.gov Nucleophiles can attack the electrophilic α-carbon, displacing the bromide ion. nih.gov The reactivity of α-haloketones in such reactions is often enhanced compared to corresponding alkyl halides. nih.gov
Kinetic isotope effect (KIE) studies are instrumental in identifying the rate-determining step of a reaction. wikipedia.org For the acid-catalyzed α-bromination of 1-(3-bromo-5-methylphenyl)ethanone, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage at the α-position is the rate-determining step. libretexts.org This is because the formation of the enol, which involves the breaking of a C-H (or C-D) bond, is often the slowest step in the reaction sequence. libretexts.org If a significant KIE is observed upon replacing the α-hydrogens with deuterium, it would provide strong evidence for enol formation being rate-limiting.
In the context of nucleophilic substitution reactions of this compound, secondary KIEs can provide insight. For an SN2 reaction, a small inverse secondary KIE (kH/kD < 1) might be observed at the α-carbon if hydrogens are substituted with deuterium. This is attributed to the change in hybridization from sp³ in the reactant to a more constrained sp²-like transition state. wikipedia.org
| Reaction Type | Isotopic Substitution | Expected kH/kD | Implication |
| α-Bromination | α-deuteration | > 1 (e.g., 4-7) | C-H bond breaking is rate-determining |
| SN2 Substitution | α-deuteration | < 1 (e.g., 0.9-1.0) | Change in hybridization in the transition state |
This table presents expected kinetic isotope effects based on established mechanisms for similar compounds.
The transition state for the rate-determining enolization step in the α-bromination of 1-(3-bromo-5-methylphenyl)ethanone involves the partial breaking of the α-C-H bond and partial formation of the C=C and O-H bonds. Computational studies on similar ketones can be used to model this transition state and calculate its energy barrier. up.ac.za
For SN2 reactions of this compound, the transition state is characterized by the incoming nucleophile and the departing bromide ion being simultaneously associated with the α-carbon in a trigonal bipyramidal geometry. The energy barrier for this process is influenced by steric hindrance around the reaction center and the electronic properties of the nucleophile and the substrate. up.ac.za The presence of the adjacent carbonyl group can stabilize this transition state through orbital overlap.
| Reaction | Key Features of the Transition State | Factors Influencing Energy Barrier |
| α-Bromination (Enolization) | Partial C-H bond cleavage, partial C=C and O-H bond formation | Acidity of α-proton, stability of the enol |
| SN2 Substitution | Trigonal bipyramidal geometry at the α-carbon | Steric hindrance, nucleophile strength, leaving group ability |
This table provides a qualitative description of the transition states and factors affecting their energy barriers.
Influence of Substituents on Reaction Kinetics and Regioselectivity
In electrophilic aromatic substitution reactions, these substituents would direct incoming electrophiles. However, for reactions at the α-carbon, their electronic effects are transmitted through the benzene (B151609) ring and the carbonyl group. Electron-withdrawing groups on the phenyl ring generally accelerate nucleophilic substitution at the α-carbon by making it more electrophilic. researchgate.net
The regioselectivity of the initial bromination of 1-(3-bromo-5-methylphenyl)ethanone is directed to the α-position due to the activating effect of the carbonyl group on the adjacent protons. nih.gov Further substitution on the aromatic ring would be governed by the directing effects of the existing bromo and methyl substituents.
| Substituent | Position | Electronic Effect | Influence on α-Proton Acidity | Influence on α-Carbon Electrophilicity |
| Bromo | 3 | Electron-withdrawing (inductive) | Increase | Increase |
| Methyl | 5 | Electron-donating (hyperconjugation) | Decrease | Decrease |
This table summarizes the electronic effects of the substituents on the phenyl ring and their expected influence on reactivity.
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy for Structural Conformation and Bond Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the bond vibrations within 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone. The spectra are characterized by specific absorption bands that correspond to the vibrational frequencies of different bonds in the molecule.
Key vibrational modes for this compound include the strong carbonyl (C=O) stretch, which is characteristic of ketones and typically appears in the 1690-1715 cm⁻¹ range for aromatic ketones. researchgate.netmsu.edu The position of this band can be influenced by the electronic effects of the bromine and methyl substituents on the phenyl ring. The spectra also feature distinct bands for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl and methylene (B1212753) groups between 2850-3000 cm⁻¹, and in-ring C=C stretching vibrations around 1600 cm⁻¹ and 1475 cm⁻¹. libretexts.org The C-Br stretching vibrations for both the aromatic and aliphatic bromine atoms are expected to appear in the lower frequency "fingerprint region" (typically 500-700 cm⁻¹), providing crucial evidence for the halogenation pattern. dergipark.org.tr
Table 1: Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | -CH₃ and -CH₂Br |
| ~1700 | C=O stretch | Ketone |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| 700-500 | C-Br stretch | Aryl and Alkyl Halide |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous information about the carbon-hydrogen framework.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the substituted phenyl ring. A singlet for the methyl group (-CH₃) would appear in the upfield region (around 2.4 ppm), and a characteristic singlet for the two protons of the bromomethylene group (-CH₂Br) would be observed further downfield (around 4.4 ppm) due to the electron-withdrawing effect of the adjacent carbonyl and bromine. rsc.org
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-192 ppm. rsc.org The six aromatic carbons will appear between 120-140 ppm, with the carbon atoms bonded to bromine showing distinct shifts. The methylene carbon (-CH₂Br) is anticipated around 30-35 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically around 21 ppm. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~7.8-7.5 | m | 3H | Ar-H |
| ~4.4 | s | 2H | -CH₂Br |
| ~2.4 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~191 | C=O |
| ~140 | Ar-C (C-CH₃) |
| ~136 | Ar-C (C-C=O) |
| ~135 | Ar-CH |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~123 | Ar-C (C-Br) |
| ~31 | -CH₂Br |
| ~21 | -CH₃ |
NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to investigate the molecule's preferred conformation, particularly the orientation of the acetyl group relative to the phenyl ring. mdpi.com The spatial proximity between the methylene (-CH₂Br) protons and the aromatic proton at the C6 position can provide evidence for the dihedral angle between the carbonyl group and the aromatic ring. nih.govmdpi.com Such studies on related acetophenones have been used to determine whether the conformation is planar or twisted. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of the compound. For this compound (C₉H₈Br₂O), the mass spectrum would exhibit a distinctive molecular ion (M⁺˙) cluster due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic pattern of three peaks at m/z values corresponding to [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ with a relative intensity ratio of approximately 1:2:1.
The primary fragmentation pathways for α-bromoacetophenones under electron ionization (EI) typically involve:
Alpha-cleavage: The most common fragmentation is the cleavage of the C-C bond between the carbonyl group and the bromomethylene group, leading to the formation of a stable 3-bromo-5-methylbenzoyl cation.
Loss of Bromine Radical: Cleavage of the C-Br bond in the side chain can lead to the loss of a bromine radical (•Br), forming an [M-Br]⁺ ion.
Loss of Bromomethyl Radical: Loss of the entire •CH₂Br radical is another common pathway.
Table 4: Predicted Mass Spectrometry Data for C₉H₈Br₂O
| m/z (predicted) | Ion | Description |
|---|---|---|
| 290, 292, 294 | [C₉H₈Br₂O]⁺˙ | Molecular Ion (M⁺˙) cluster |
| 211, 213 | [C₈H₆BrO]⁺ | Loss of •CH₂Br (α-cleavage) |
| 183, 185 | [C₇H₄Br]⁺ | Loss of •CH₂Br and CO |
| 132 | [C₉H₈O]⁺˙ | Loss of 2Br (less common) |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)
Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. A sample of this compound can be vaporized and passed through a capillary column, where it is separated from other volatile components. The retention time provides a characteristic identifier, while the coupled mass spectrometer confirms the identity of the eluted compound by its mass spectrum and fragmentation pattern. nist.gov
High-Performance Liquid Chromatography (HPLC) is a robust technique for purity analysis of non-volatile or thermally sensitive compounds. For an aromatic ketone like this, a reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water is typically effective. A UV detector, set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm), would quantify the compound's purity by comparing the peak area of the main product to the areas of any impurity peaks. This method is also highly suitable for monitoring the progress of the synthesis reaction.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-1-(m-tolyl)ethanone |
| 2-bromo-1-(3-bromophenyl)ethanone |
| 2,4'-dibromoacetophenone |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio, Semi-empirical Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller–Plesset perturbation theory (MP2) are commonly employed to study substituted acetophenones and related compounds. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. researchgate.net These calculations are typically performed using various basis sets, such as 6-311G(d,p), which provide a mathematical description of the atomic orbitals. researchgate.net
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, DFT calculations would be used to find the equilibrium geometry. nih.gov
The analysis would likely reveal that the 3-bromo-5-methylphenyl ring is largely planar. The primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl group to the phenyl ring. Theoretical calculations can identify the most stable conformer by comparing the energies of different rotational isomers (rotamers). In similar ketones, the planarity of the ketone side chain with the benzene (B151609) ring is often maintained by intramolecular interactions. researchgate.net The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Predicted Structural Parameters for this compound This table presents typical data obtained from a DFT/B3LYP geometry optimization. Actual values would require a specific calculation.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C=O | Carbonyl double bond | ~1.21 Å |
| C-C (ring-keto) | Phenyl-carbonyl bond | ~1.49 Å |
| C-Br (ethanone) | Alpha-bromo bond | ~1.95 Å |
| C-Br (ring) | Aryl-bromo bond | ~1.90 Å |
| C-C (aromatic) | Average phenyl C-C bond | ~1.39 Å |
| Bond Angles | ||
| C-C(O)-C | Angle around carbonyl carbon | ~119° |
| C(ring)-C-O | Phenyl-carbonyl-oxygen angle | ~121° |
| Dihedral Angles | ||
| C(ring)-C(ring)-C-O | Torsion angle of keto group | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromo-5-methylphenyl ring, while the LUMO is anticipated to be centered on the electron-deficient bromoacetyl moiety, particularly the carbonyl group and the alpha-carbon. researchgate.netresearchgate.net This separation of frontier orbitals is typical for donor-bridge-acceptor type systems.
Table 2: Representative Frontier Molecular Orbital Data This table shows typical FMO energy values and the resulting energy gap calculated using DFT.
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.4 eV |
| Eg (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 4.1 eV |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electron potential on the van der Waals surface.
In an MEP analysis of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Positive potential would be observed around the hydrogen atoms of the methyl group and the phenyl ring. A significant region of positive potential is also expected on the alpha-carbon of the ethanone (B97240) group, enhanced by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.
This analysis helps in predicting intermolecular interactions and the sites where the molecule is most likely to react.
Theoretical vibrational analysis through quantum chemical calculations can predict the infrared (IR) and Raman spectra of a molecule. scispace.com By calculating the harmonic vibrational frequencies, one can assign the specific atomic motions (stretching, bending, torsion) corresponding to each vibrational mode observed experimentally.
Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scispace.com A theoretical spectrum for this compound would allow for the assignment of key functional group vibrations.
Table 3: Predicted Key Vibrational Frequencies (Scaled) This table presents illustrative scaled vibrational frequencies for characteristic functional groups.
| Vibrational Mode | Description | Predicted Wavenumber (cm-1) |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl ring | 3100-3000 |
| C-H Stretch (Methyl) | Stretching of C-H bonds in the CH3 group | 2980-2920 |
| C=O Stretch | Stretching of the carbonyl double bond | ~1690 |
| C-C Stretch (Aromatic) | In-plane stretching of the phenyl ring | 1600-1450 |
| C-Br Stretch (ethanone) | Stretching of the C-Br bond on the side chain | ~680 |
| C-Br Stretch (ring) | Stretching of the C-Br bond on the phenyl ring | ~650 |
Computational methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These predictions are invaluable for confirming molecular structures and assigning signals in experimentally obtained NMR spectra. liverpool.ac.uk
The accuracy of predicted shifts depends significantly on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For this compound, theoretical calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom. Comparing these predicted values with experimental data serves as a stringent test of the proposed structure. Discrepancies between calculated and observed shifts can highlight structural misassignments or reveal subtle conformational or electronic effects not initially considered. researchgate.net
Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) This table shows representative predicted chemical shifts relative to a standard (e.g., TMS). Actual values would result from a specific GIAO calculation.
| Atom | Environment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C=O | Carbonyl Carbon | ~190 | - |
| -CH2Br | Alpha-Carbon | ~30 | ~4.4 |
| C-Br (ring) | Phenyl Carbon attached to Bromine | ~123 | - |
| C-CH3 (ring) | Phenyl Carbon attached to Methyl | ~140 | - |
| -CH3 | Methyl Carbon | ~21 | ~2.4 |
| Aromatic C | Other Phenyl Carbons | 128-138 | 7.5-8.0 |
Mechanistic Modeling and Reaction Pathway Simulations
Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. For a molecule like this compound, which is a classic α-halo ketone, a key reaction pathway to investigate is nucleophilic substitution at the α-carbon. This is a common step in the synthesis of many pharmaceutical and organic compounds. nih.gov
Mechanistic modeling would involve:
Identifying Reactants, Products, and Intermediates: Defining the starting materials (e.g., the ketone and a nucleophile) and the expected products.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can find the geometry and energy of the TS, which is crucial for understanding the reaction kinetics.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy barrier. A lower barrier indicates a faster reaction.
Mapping the Potential Energy Surface (PES): By connecting the reactants, transition state, and products, a profile of the reaction pathway can be generated, providing a complete energetic picture of the mechanism.
Such simulations could clarify whether the reaction proceeds via an SN2-type mechanism and how the substituents on the phenyl ring influence the reaction rate and regioselectivity.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. A transition state search is a computational procedure to locate the geometry of this transient species. For reactions involving this compound, such as nucleophilic substitution at the α-carbon, locating the TS is crucial for determining the reaction's activation energy.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path on the potential energy surface, starting from the transition state and moving downhill towards both the reactants and the products. substack.comscm.com This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction. substack.commissouri.edu For example, in a substitution reaction, the IRC would trace the approach of the nucleophile, the simultaneous breaking of the carbon-bromine bond, and the formation of the new carbon-nucleophile bond. missouri.edu
Table 1: Illustrative Parameters for a Hypothetical Transition State Calculation This table presents typical data obtained from a transition state and IRC calculation for a generic nucleophilic substitution on an α-bromoketone, as specific data for the title compound is not available.
| Parameter | Value | Description |
| Computational Method | B3LYP/6-31G* | Density Functional Theory (DFT) method and basis set used. |
| Reactants Energy | -2850.5 Hartree | Calculated energy of the isolated reactants. |
| Transition State Energy | -2850.45 Hartree | Calculated energy of the transition state structure. |
| Products Energy | -2850.6 Hartree | Calculated energy of the reaction products. |
| Activation Energy (Ea) | 31.4 kcal/mol | The energy barrier the reactants must overcome (TS Energy - Reactants Energy). |
| Reaction Energy (ΔE) | -62.8 kcal/mol | The overall energy change of the reaction (Products Energy - Reactants Energy). |
| Imaginary Frequency | -350 cm⁻¹ | A single negative frequency in the vibrational analysis, confirming a true transition state. |
| IRC Path Confirmation | Confirmed | IRC calculation successfully connected the TS to the expected reactants and products. |
Energy Profiles of Multi-Step Reactions
Many reactions involving brominated ketones are not single elementary steps but proceed through multi-step mechanisms involving intermediates. khanacademy.org Computational chemistry can generate a detailed reaction energy profile, which plots the potential energy of the system against the reaction coordinate. savemyexams.comyoutube.com
Prediction of Reactivity and Selectivity based on Electronic and Steric Parameters
The reactivity of this compound is governed by a combination of electronic and steric factors. nih.gov Computational methods can quantify these properties to predict how and where the molecule will react.
Electronic Parameters:
Atomic Charges: The carbonyl carbon and the α-carbon are key reactive sites. Calculating the partial atomic charges can indicate their electrophilicity. A more positive charge on the α-carbon would suggest a higher susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a nucleophilic attack on the α-bromoketone, the energy and location of the LUMO are particularly important. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. researchgate.net
Steric Parameters:
The methyl group and the bromine atom on the phenyl ring, as well as the bromine on the acetyl group, create steric hindrance. This can influence the trajectory of an incoming nucleophile, potentially favoring attack from a less hindered face of the molecule. nih.gov
Computational models can calculate steric maps or specific steric parameters to quantify the spatial bulk around reactive sites, helping to predict regioselectivity and stereoselectivity. researchgate.net
Table 2: Hypothetical Electronic and Steric Parameters for Regioselectivity Analysis This illustrative table shows how calculated parameters could be used to predict the most likely site of nucleophilic attack on a related brominated ketone.
| Reactive Site | Calculated Partial Charge (a.u.) | LUMO Coefficient | Steric Hindrance Index | Predicted Reactivity |
| Carbonyl Carbon | +0.45 | 0.28 | 3.5 | Moderate |
| α-Carbon | +0.15 | 0.42 | 2.8 | High |
| Aromatic C3 (with Br) | +0.05 | 0.15 | 4.1 | Low |
Applications of Machine Learning in Reaction Prediction and Optimization for Brominated Ketones
The vast amount of data generated from both experimental and computational chemistry has paved the way for the use of machine learning (ML) and artificial intelligence (AI) in reaction prediction. eurekalert.org For brominated ketones, ML models can be trained on datasets of similar reactions to predict outcomes with high accuracy. acs.org
These models can learn complex relationships between reactant structures, reagents, catalysts, and the resulting products and yields. nips.cc For a compound like this compound, an ML model could predict:
The major product of a reaction with a novel nucleophile. researchgate.net
The optimal reaction conditions (e.g., temperature, solvent) to maximize the yield.
The likelihood of side reactions.
ML models often use molecular fingerprints or quantum chemical descriptors as input features. nih.gov For instance, descriptors like HOMO/LUMO energies and atomic charges, as discussed previously, can be fed into an ML algorithm to build a predictive model. nih.gov This approach can significantly accelerate the discovery and optimization of new synthetic routes, reducing the need for extensive trial-and-error experimentation in the lab. eurekalert.orgnips.cc
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Medicinal Chemistry Research (Synthetic Intermediate Focus)
The presence of an α-bromo ketone makes 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone a highly valuable precursor in medicinal chemistry. This functional group is a potent electrophile, readily reacting with a wide array of nucleophiles to construct more complex molecular architectures. Its utility as a synthetic intermediate is paramount in the generation of libraries of compounds for biological screening. The two bromine atoms on the phenyl ring also offer additional sites for modification, potentially through cross-coupling reactions, allowing for further diversification of the resulting molecules. The synthesis of chloramphenicol, a well-known antimicrobial agent, historically involves the use of an α-bromo acetophenone (B1666503) intermediate, highlighting the importance of this class of compounds in developing pharmaceuticals.
Synthesis of Pharmaceutical Intermediates and Analogs
Building upon its role as a versatile intermediate, this compound is an ideal starting material for the synthesis of various pharmaceutical intermediates and analogs. The α-bromo ketone moiety is a key pharmacophore in some biologically active molecules and a crucial handle for constructing larger drug candidates. For instance, α-bromoacetophenones are employed in the synthesis of novel carboxamide scaffolds with potential antimalarial activity. They are also precursors to various anticancer agents. For example, they can be used to synthesize benzo[d]imidazo[2,1-b]thiazole derivatives, which have shown cytotoxic activity against breast cancer cells, and 1,2-disubstituted benzimidazole (B57391) derivatives with potential anticancer properties. brieflands.comnih.gov The table below illustrates the types of pharmaceutical analogs that could potentially be synthesized from this bromoacetophenone.
| Target Pharmaceutical Analog Class | Synthetic Strategy | Potential Therapeutic Area |
| Imidazo[2,1-b]thiazoles | Reaction with 2-aminothiazole (B372263) derivatives | Anticancer, Antifungal |
| Quinoxalines | Condensation with o-phenylenediamines | Antibacterial, Anticancer |
| Benzimidazoles | N-alkylation of benzimidazole precursors | Anticancer, Antiviral |
| Carboxamides | Multi-step synthesis involving amidation | Antimalarial |
Role in the Preparation of Heterocyclic Ring Systems
The electrophilic nature of the carbon bearing the bromine atom, combined with the adjacent carbonyl group, makes this compound an excellent substrate for the synthesis of a wide variety of heterocyclic ring systems. These reactions often proceed via initial nucleophilic attack at the α-carbon, followed by cyclization. For example, α-bromo ketones are well-known precursors for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are scaffolds of significant interest in the pharmaceutical industry due to their broad range of biological activities. nih.gov Furthermore, they are used in the synthesis of s-triazolo[3,4-b] capes.gov.brtandfonline.comfiveable.methiadiazines and as-triazino[3,4-b] capes.gov.brtandfonline.comfiveable.methiadiazines. researchgate.net The Hantzsch thiazole (B1198619) synthesis is a classic example where an α-halo ketone reacts with a thioamide to form a thiazole ring. A similar strategy could be employed with the target compound.
Below is a table summarizing potential heterocyclic systems that could be synthesized:
| Heterocyclic System | Reagents | Reaction Type |
| Thiazoles | Thioamides | Hantzsch Thiazole Synthesis |
| Imidazoles | Amidines | Cyclocondensation |
| Quinoxalines | o-Phenylenediamines | Condensation |
| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Cyclocondensation |
| Imidazo[2,1-b]thiazoles | 2-Aminothiazoles | Cyclocondensation |
Precursor for Advanced Materials and Polymeric Scaffolds (e.g., Photocleavable Side Groups)
The applications of this compound extend beyond medicinal chemistry into the realm of materials science. Bromoacetophenone derivatives can be incorporated into polymer chains as photocleavable groups. google.comescholarship.org Upon exposure to light of a specific wavelength, the bond between the carbonyl group and the α-carbon can be cleaved. This property is highly desirable for the development of photodegradable polymers, which can be used in applications such as controlled drug delivery, tissue engineering scaffolds, and photoresists in microelectronics. google.com The bromoacetophenone moiety can be attached as a side group to a polymer backbone, and its cleavage would lead to the degradation of the polymer network and the release of an entrapped substance. google.com
Strategies for Introducing Complex Functionalities through Bromine Reactivity
The bromine atom in the α-position to the carbonyl group is the key to the synthetic versatility of this compound. This bromine is a good leaving group and can be displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and carbanions. Furthermore, the reaction with zinc can generate a zinc enolate, which can then react with various electrophiles, providing another avenue for C-C bond formation. acs.org The two bromine atoms on the aromatic ring provide additional handles for functionalization, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, which would allow for the introduction of aryl, vinyl, or alkynyl groups, respectively. This multi-faceted reactivity allows for a stepwise and controlled construction of highly complex organic molecules.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone?
- Methodology : Adapt bromination protocols for analogous compounds. For example, describes bromination of 1-(4-methoxyphenyl)ethanone using Br₂ in CHCl₃ (85% yield). Key factors include:
- Reaction temperature : Room temperature to avoid side reactions.
- Workup : Sequential washing with NaHCO₃ (neutralize HBr) and Na₂S₂O₃ (quench excess Br₂).
- Purification : Recrystallization from Et₂O (yield optimization).
- Table :
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Bromine stoichiometry | 0.99 eq Br₂ | |
| Solvent | CHCl₃ | |
| Yield | 85% (similar substrate) |
Q. How to characterize this compound’s purity and structural integrity?
- Analytical workflow :
Melting point (: 128°C) to assess purity.
NMR : Compare aromatic proton shifts (δ 7.5–8.5 ppm for di-bromoaryl groups) and carbonyl (δ ~200 ppm in ¹³C NMR).
Mass spectrometry : Confirm molecular weight (231.04 g/mol, ) via ESI-MS or EI-MS.
HPLC : Use C18 columns with UV detection (λ ~254 nm) for purity >95%.
Q. What safety protocols are critical during handling?
- PPE : NIOSH/MSHA respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles ().
- Fire hazards : Use CO₂ or dry powder extinguishers; avoid water spray (toxic fumes risk, ).
- Spill management : Collect residues in sealed containers; avoid drainage ().
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields or properties?
- Case study : If conflicting melting points arise:
Reproduce conditions : Verify solvent purity, cooling rates, and calibration of equipment.
DSC/TGA : Analyze thermal behavior to detect polymorphs or decomposition ( lacks stability data).
Collaborative validation : Cross-reference with independent labs or crystallography ( ).
Q. What crystallographic strategies apply to determine its solid-state structure?
- Single-crystal X-ray diffraction :
| Metric | Typical Range |
|---|---|
| R-factor | <5% for high-resolution data |
| Temperature | 100–150 K |
Q. How to design reaction mechanisms for bromine substitution in this compound?
- Nucleophilic substitution (SₙAr) :
- Activation : Electron-withdrawing groups (e.g., carbonyl) enhance aryl bromide reactivity.
- Catalysts : Use Pd(0) for cross-coupling (e.g., Suzuki reactions, ).
- Radical pathways : Initiate with AIBN/hν for C-Br bond homolysis (applicable to alkyl bromides).
Q. What methodologies assess its biological activity despite limited pharmacokinetic data?
- In vitro screening :
- Antimicrobial assays : Disk diffusion ( ) against Gram+/Gram– bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa).
- SAR studies : Modify substituents (e.g., methyl to methoxy) and compare IC₅₀ values ().
Q. How to evaluate environmental impact and disposal compliance?
- Ecotoxicity : Test aquatic toxicity (Daphnia magna LC₅₀) per OECD 202 guidelines.
- Waste treatment : Incinerate at >1000°C with scrubbers for halogenated byproducts ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
